molecular formula C9H11ClN2O3 B566798 3-(3-Nitrophenoxy)azetidine hydrochloride CAS No. 1373253-27-0

3-(3-Nitrophenoxy)azetidine hydrochloride

Cat. No. B566798
CAS RN: 1373253-27-0
M. Wt: 230.648
InChI Key: BFAQZXWPBYVTJJ-UHFFFAOYSA-N
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Description

“3-(3-Nitrophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1373253-27-0 and a molecular weight of 230.65 . Its IUPAC name is 3-(3-nitrophenoxy)azetidine hydrochloride .


Molecular Structure Analysis

The linear formula of “3-(3-Nitrophenoxy)azetidine hydrochloride” is C9H11ClN2O3 . The InChI code is 1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H .

Scientific Research Applications

Polymer Chemistry

Azetidines, like “3-(3-Nitrophenoxy)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as:

Antibacterial and Antimicrobial Coatings: The polymers derived from azetidines can be used to create antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes.

CO2 Adsorption: These polymers can also be used for CO2 adsorption . This application is particularly relevant in the context of climate change, as it can help reduce the amount of CO2 in the atmosphere.

Chelation and Materials Templating: The polymers can act as chelating agents, binding to metal ions and removing them from a solution . They can also be used in materials templating, where they help in the formation of structured materials.

Non-viral Gene Transfection: Another interesting application of these polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy.

Safety And Hazards

The safety data sheet for azetidine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . Therefore, the future directions for “3-(3-Nitrophenoxy)azetidine hydrochloride” could involve further exploration of its potential applications in medicinal chemistry and organic synthesis .

properties

IUPAC Name

3-(3-nitrophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAQZXWPBYVTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719214
Record name 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenoxy)azetidine hydrochloride

CAS RN

1373253-27-0
Record name Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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